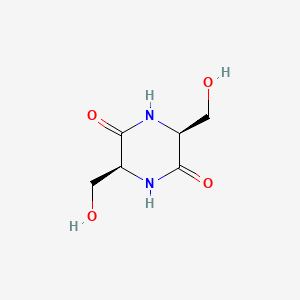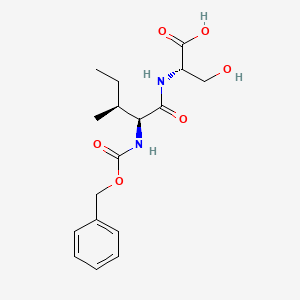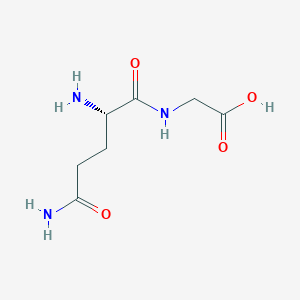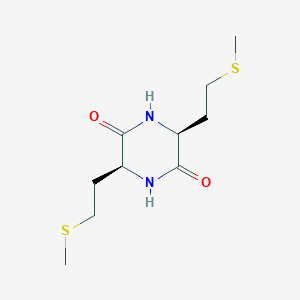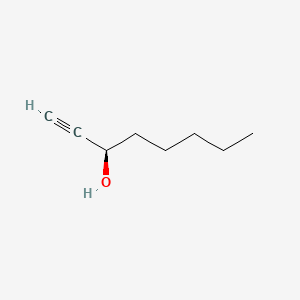![molecular formula C10H11F3N2O2 B1353362 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 956394-41-5](/img/structure/B1353362.png)
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, also known as CPTP, is a synthetic compound that has recently been developed for use in scientific research. It has been used in a variety of applications, ranging from drug development to biochemistry and physiology. CPTP is a small molecule that is structurally similar to other pyrazoles, which are organic compounds that contain three nitrogen atoms in a ring structure. CPTP has a unique chemical structure that makes it an attractive choice for researchers, as it is able to penetrate cell membranes more easily than other pyrazoles.
Aplicaciones Científicas De Investigación
Synthesis and Chemistry of Hexasubstituted Pyrazolines
The compound serves as a key precursor in the synthesis of hexasubstituted pyrazolines, highlighting its versatility in organic synthesis. The development of synthetic routes to pentasubstituted 2H-pyrazoles provides essential materials for creating highly substituted pyrazolines. These pyrazolines undergo thermolysis to yield hexasubstituted cyclopropanes, demonstrating their potential in synthesizing structurally unique compounds (Baumstark, Vásquez, & Mctush-Camp, 2013).
Role in Heterocyclic Compounds Synthesis
This compound is instrumental in the synthesis of diverse heterocyclic compounds, such as pyrazolo-imidazoles and thiazoles, underscoring its utility as a versatile building block. The unique reactivity of derivatives related to 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid enables the synthesis of various classes of heterocyclic compounds under mild reaction conditions (Gomaa & Ali, 2020).
Contribution to Medicinal Chemistry
The trifluoromethylpyrazole moiety, related to the compound , has been highlighted for its importance in medicinal chemistry, particularly as anti-inflammatory and antibacterial agents. The positioning of the trifluoromethyl group significantly influences the activity profile of compounds, showcasing the potential of this compound derivatives in the development of novel therapeutic agents (Kaur, Kumar, & Gupta, 2015).
Applications in Organic and Organometallic Chemistry
The compound's relevance extends to the organometallic chemistry of Group 5 metal complexes, indicating its contribution to understanding metal-ligand interactions and the development of catalytic systems. This highlights its potential in advancing the field of catalysis and material science (Etienne, 1996).
Propiedades
IUPAC Name |
3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)8-5-7(6-1-2-6)15(14-8)4-3-9(16)17/h5-6H,1-4H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHHJMBUPYGXKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176833 |
Source


|
| Record name | 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956394-41-5 |
Source


|
| Record name | 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956394-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



